2-(4-chlorophenoxy)-N-(2-((4-chlorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)acetamide
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Description
2-(4-chlorophenoxy)-N-(2-((4-chlorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C20H17Cl2NO4S2 and its molecular weight is 470.38. The purity is usually 95%.
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Biological Activity
2-(4-chlorophenoxy)-N-(2-((4-chlorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)acetamide is a synthetic compound with potential pharmaceutical applications. Its structure includes a chlorophenyl group, a sulfonyl moiety, and a thiophene ring, which may contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical formula for the compound is C17H16Cl2N2O3S. The structural components include:
- Chlorophenoxy group : Known for its role in herbicides and potential anti-inflammatory effects.
- Sulfonamide linkage : Often associated with antibacterial properties.
- Thiophene ring : Commonly found in various bioactive compounds.
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, sulfonamide derivatives have shown efficacy against a range of bacterial strains. The presence of the chlorophenyl and thiophene groups may enhance this activity through synergistic effects.
Anti-inflammatory Effects
The compound's potential anti-inflammatory activity can be inferred from studies on related compounds. For example, compounds containing chlorophenoxy groups have been reported to inhibit inflammatory pathways, possibly through the modulation of cyclooxygenase (COX) enzymes.
Hypolipidemic Effects
In related research, compounds with similar structures have demonstrated hypolipidemic effects, significantly reducing serum cholesterol and triglyceride levels in animal models. This suggests that this compound may have lipid-lowering properties.
The mechanisms by which this compound exerts its biological effects are not fully elucidated but may involve:
- Inhibition of enzyme activity : Similar compounds often inhibit enzymes involved in inflammation and lipid metabolism.
- Receptor interactions : Potential interactions with G-protein-coupled receptors (GPCRs), which play a crucial role in various physiological processes, including inflammation and metabolism.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study evaluating the antibacterial activity of sulfonamide derivatives showed that modifications in the chlorophenyl group significantly enhanced activity against resistant strains .
- Inflammation Studies : In vitro studies indicated that chlorophenoxy-containing compounds reduced the production of pro-inflammatory cytokines in macrophages, suggesting a pathway for anti-inflammatory action .
- Hypolipidemic Research : In a dietary intervention study on rats, a structurally similar compound reduced cholesterol levels by 23% at low doses, indicating potential for similar effects in this compound .
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[2-(4-chlorophenyl)sulfonyl-2-thiophen-2-ylethyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2NO4S2/c21-14-3-7-16(8-4-14)27-13-20(24)23-12-19(18-2-1-11-28-18)29(25,26)17-9-5-15(22)6-10-17/h1-11,19H,12-13H2,(H,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYSSWQQLQCZEKP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CNC(=O)COC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl2NO4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.